2-(3-Cyanophenyl)-5-methoxybenzoic acid
Description
Contextualization within Benzoic Acid Derivative Research
Benzoic acid and its derivatives are a well-established class of compounds with a long history of application in various fields, from food preservation to the synthesis of dyes and pharmaceuticals. researchgate.net The introduction of different functional groups onto the benzoic acid scaffold can dramatically alter its biological activity and physical properties. For instance, the presence of a methoxy (B1213986) group, as seen in anisic acid, is known to influence a compound's solubility and electronic properties. wikipedia.org
The structure of 2-(3-cyanophenyl)-5-methoxybenzoic acid is particularly notable for its biaryl framework, which is a common feature in many biologically active molecules and advanced materials. The cyanophenyl group is another key feature, as the nitrile functional group is a versatile precursor for other functionalities and can participate in various non-covalent interactions, which is of great interest in drug design and materials science. The specific substitution pattern of this compound, with the cyanophenyl group at the 2-position and the methoxy group at the 5-position of the benzoic acid ring, creates a distinct electronic and steric environment that can lead to unique chemical behaviors and biological activities.
Current Research Landscape and Academic Significance
While specific research exclusively focused on this compound is not extensively documented in publicly available literature, its structural motifs are present in compounds that are the subject of active investigation. Research into biaryl compounds, particularly those with nitrile and carboxylic acid functionalities, is a vibrant area. These compounds are often explored as intermediates in the synthesis of more complex molecules, including pharmaceuticals and functional materials.
The academic significance of a compound like this compound lies in its potential as a building block for creating novel chemical entities. The presence of multiple reactive sites allows for a variety of chemical transformations, making it a valuable tool for combinatorial chemistry and the development of libraries of related compounds for screening purposes. The synthesis of such specifically substituted biaryl systems also presents interesting challenges and opportunities for the development of new synthetic methodologies, particularly in the realm of cross-coupling reactions.
A plausible synthetic route to this compound could involve a Suzuki coupling reaction between a boronic acid derivative of one aromatic ring and a halide derivative of the other, followed by functional group manipulations. For instance, coupling 3-cyanophenylboronic acid with a suitably protected 2-bromo-5-methoxybenzoic acid derivative could be a viable approach.
Overview of Advanced Research Themes for this compound
The unique chemical structure of this compound suggests several advanced research themes where it could be of significant interest:
Medicinal Chemistry: Benzoic acid derivatives have been investigated for a wide range of therapeutic applications, including as anti-inflammatory, antimicrobial, and anticancer agents. preprints.org The cyanophenyl moiety is a known pharmacophore in various enzyme inhibitors and receptor ligands. nih.gov Therefore, this compound could be a scaffold for the design of novel therapeutic agents. Its potential to interact with biological targets through hydrogen bonding (via the carboxylic acid), dipole-dipole interactions (via the nitrile), and hydrophobic interactions (via the biaryl system) makes it an attractive candidate for computational and experimental drug discovery programs.
Materials Science: Biaryl compounds are often used in the development of liquid crystals, organic light-emitting diodes (OLEDs), and other advanced materials. The rigid structure and potential for intermolecular interactions of this compound could lead to interesting self-assembly properties and the formation of ordered structures in the solid state.
Synthetic Methodology: The synthesis of polysubstituted biaryl compounds remains a challenge in organic chemistry. The development of efficient and selective methods for the synthesis of this compound and its analogs could be a research theme in itself, contributing to the broader field of synthetic organic chemistry.
While direct experimental data for this compound is limited, we can infer some of its potential properties based on a closely related compound, 2-(3-cyanophenyl)-5-methylbenzoic acid. nih.gov
Table 1: Predicted Physicochemical Properties of a Structurally Similar Compound
| Property | Value (for 2-(3-Cyanophenyl)-5-methylbenzoic acid) |
|---|---|
| Molecular Formula | C15H11NO2 |
| Molecular Weight | 237.25 g/mol |
| XLogP3 | 3.2 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 2 |
This data is for a structurally analogous compound and is intended to provide an estimate of the properties of this compound.
Table 2: Comparison of Related Benzoic Acid Derivatives
| Compound Name | Key Functional Groups | Potential Research Area |
|---|---|---|
| This compound | Carboxylic acid, Nitrile, Methoxy, Biaryl | Medicinal Chemistry, Materials Science |
| Anisic Acid (4-Methoxybenzoic acid) | Carboxylic acid, Methoxy | Pharmaceuticals, Preservatives wikipedia.org |
| 3-Cyanobenzoic acid | Carboxylic acid, Nitrile | Synthetic Intermediate |
Structure
3D Structure
Properties
IUPAC Name |
2-(3-cyanophenyl)-5-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3/c1-19-12-5-6-13(14(8-12)15(17)18)11-4-2-3-10(7-11)9-16/h2-8H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGURHHNGZZESIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC=CC(=C2)C#N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10681182 | |
| Record name | 3'-Cyano-4-methoxy[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10681182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1178101-51-3 | |
| Record name | 3'-Cyano-4-methoxy[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10681182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Sophisticated Structural Elucidation and Spectroscopic Characterization
Advanced Spectroscopic Investigations
Vibrational Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule. The FT-IR spectrum of 2-(3-cyanophenyl)-5-methoxybenzoic acid is expected to exhibit a series of characteristic absorption bands corresponding to its constituent parts. Based on studies of similar aromatic carboxylic acids and nitriles, the following vibrational modes are anticipated.
A broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the carboxylic acid dimer. The C=O stretching vibration of the carboxylic acid group typically appears as a strong, sharp band around 1700-1680 cm⁻¹. The presence of the cyano (C≡N) group will be indicated by a sharp, medium-intensity absorption in the range of 2230-2210 cm⁻¹. Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while the C-O stretching of the methoxy (B1213986) group should be observable in the 1250-1000 cm⁻¹ region.
Table 1: Predicted FT-IR Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) |
| Carboxylic Acid | C=O Stretch | 1700-1680 |
| Cyano | C≡N Stretch | 2230-2210 |
| Aromatic | C-H Stretch | >3000 |
| Methoxy | C-O Stretch | 1250-1000 |
| Aromatic Ring | C=C Stretch | 1600-1450 |
Complementing FT-IR spectroscopy, FT-Raman spectroscopy provides valuable information about the non-polar bonds and symmetric vibrations within a molecule. For this compound, the FT-Raman spectrum is expected to show a strong band for the C≡N stretching vibration, which is often more intense in Raman than in IR spectra. The symmetric breathing modes of the aromatic rings are also anticipated to be prominent. The C=O stretch of the carboxylic acid may be weaker in the Raman spectrum compared to the FT-IR spectrum.
Table 2: Predicted FT-Raman Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Cyano | C≡N Stretch | 2230-2210 (strong) |
| Aromatic Ring | Symmetric Ring Breathing | ~1000 |
| Aromatic Ring | C=C Stretch | 1600-1450 |
| Carboxylic Acid | C=O Stretch | 1700-1680 (weak to medium) |
Electronic Absorption Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound, with its extended conjugation across the bi-aryl system, is expected to show characteristic absorption bands. Studies on related benzoic acid derivatives, such as 3,5-dihydroxybenzoic acid and various methoxybenzoic acids, show absorption maxima in the UV region. The spectrum is anticipated to display absorptions corresponding to π → π* transitions of the aromatic rings and the C=O and C≡N chromophores. The presence of the methoxy and cyano groups as auxochromes will influence the position and intensity of these absorption bands. It is expected that the primary absorption bands will be observed in the range of 200-350 nm. The exact absorption maxima (λ_max) would be sensitive to the solvent used for the analysis.
Table 3: Predicted UV-Vis Absorption Maxima for this compound
| Electronic Transition | Expected Wavelength Range (nm) |
| π → π* (Aromatic System) | 250-350 |
| n → π* (Carbonyl) | >300 (typically weak) |
High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the determination of the elemental composition of a molecule with high accuracy and precision. For this compound (C₁₅H₁₁NO₃), the exact mass can be calculated. This theoretical exact mass can then be compared to the experimentally determined mass from an HRMS analysis, typically using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). A close match between the theoretical and experimental mass, usually within a few parts per million (ppm), provides strong evidence for the molecular formula of the compound. Recent developments in mass spectrometry have made it a key technique for the analysis of complex organic molecules.
Table 4: Calculated Exact Mass for this compound
| Ion | Formula | Calculated Exact Mass (m/z) |
| [M+H]⁺ | C₁₅H₁₂NO₃⁺ | 254.0790 |
| [M-H]⁻ | C₁₅H₁₀NO₃⁻ | 252.0661 |
| [M+Na]⁺ | C₁₅H₁₁NO₃Na⁺ | 276.0610 |
Theoretical and Computational Chemistry of 2 3 Cyanophenyl 5 Methoxybenzoic Acid
Quantum Chemical Calculations
Quantum chemical calculations are at the heart of modern computational chemistry, offering a way to solve the Schrödinger equation for a given molecule, thereby revealing its electronic structure and a host of associated properties.
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a many-body system by focusing on its electron density rather than the complex many-electron wavefunction. researchgate.net This approach offers a favorable balance between accuracy and computational cost, making it suitable for studying relatively large molecules like 2-(3-Cyanophenyl)-5-methoxybenzoic acid . orientjchem.org
The first step in most computational studies is to find the most stable three-dimensional arrangement of the atoms in a molecule, known as its optimized geometry. This is achieved by calculating the forces on each atom and adjusting their positions until a minimum energy structure is found. researchgate.net For This compound , this process would determine the precise bond lengths, bond angles, and dihedral angles between the constituent atoms.
While specific computational studies providing the optimized geometrical parameters for This compound are not available in the public domain, a DFT study would typically yield data similar to that shown in the hypothetical table below. The values would depend on the specific functional and basis set used in the calculation, for example, B3LYP/6-311++G(d,p). nih.govnih.gov
Interactive Data Table: Hypothetical Optimized Geometric Parameters
| Parameter | Atoms Involved | Value (Å or °) |
|---|---|---|
| Bond Length | C-C (phenyl rings) | ~1.39 - 1.41 Å |
| Bond Length | C-C (inter-ring) | ~1.49 Å |
| Bond Length | C-O (methoxy) | ~1.36 Å |
| Bond Length | O-CH3 (methoxy) | ~1.43 Å |
| Bond Length | C-C (carboxyl) | ~1.50 Å |
| Bond Length | C=O (carboxyl) | ~1.21 Å |
| Bond Length | C-O (carboxyl) | ~1.35 Å |
| Bond Length | O-H (carboxyl) | ~0.97 Å |
| Bond Length | C-C (cyano) | ~1.45 Å |
| Bond Length | C≡N (cyano) | ~1.15 Å |
| Bond Angle | C-C-C (phenyl rings) | ~120° |
Note: The data in this table is illustrative and not based on actual published results for this specific molecule.
Following geometry optimization, a vibrational frequency analysis is typically performed. This calculation predicts the frequencies of the normal modes of vibration of the molecule. nih.gov These theoretical frequencies can be compared with experimental data from infrared (IR) and Raman spectroscopy to confirm the optimized structure and to aid in the assignment of spectral bands to specific molecular motions, such as stretching, bending, and torsional vibrations. researchgate.netresearchgate.net For This compound , this analysis would identify characteristic vibrations for the cyano (C≡N), carbonyl (C=O), methoxy (B1213986) (C-O), and hydroxyl (O-H) groups.
Interactive Data Table: Hypothetical Vibrational Frequencies
| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) |
|---|---|---|
| C≡N Stretch | Cyano | ~2230 |
| C=O Stretch | Carboxylic Acid | ~1720 |
| C-O Stretch | Methoxy/Carboxyl | ~1250 / ~1300 |
| O-H Stretch | Carboxylic Acid | ~3500 |
Note: The data in this table is illustrative and not based on actual published results for this specific molecule. Calculated frequencies are often scaled to better match experimental values.
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. nih.govnankai.edu.cn A small gap suggests high reactivity, while a large gap indicates high kinetic stability. researchgate.net For This compound , FMO analysis would reveal the distribution of these orbitals across the molecule, indicating likely sites for nucleophilic and electrophilic attack. The electron-withdrawing cyano group and the electron-donating methoxy group would significantly influence the energies and localizations of the HOMO and LUMO. nih.gov
Interactive Data Table: Hypothetical FMO Properties
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | Illustrative Value |
| LUMO Energy | Illustrative Value |
Note: Specific energy values for this compound are not available in published literature. The values are highly dependent on the computational method.
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. uni-muenchen.delibretexts.org It is plotted onto the molecule's surface and uses a color scale to indicate different potential values. Regions of negative potential (typically colored red) are rich in electrons and are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. researchgate.net Green areas represent neutral potential. For This compound , the MEP map would likely show negative potential around the oxygen atoms of the carboxyl and methoxy groups, as well as the nitrogen atom of the cyano group, identifying them as potential sites for hydrogen bonding and electrophilic interaction. nih.gov The hydrogen atom of the carboxylic acid would be a site of strong positive potential.
Electronegativity (χ) : Measures the power of a molecule to attract electrons.
Chemical Potential (μ) : The negative of electronegativity, it represents the "escaping tendency" of electrons from a system.
Chemical Hardness (η) : Measures the resistance of a molecule to change its electron configuration. It is related to the HOMO-LUMO gap. researchgate.net
Chemical Softness (S) : The reciprocal of hardness, indicating a molecule's polarizability.
These descriptors are calculated from the energies of the HOMO and LUMO. While specific calculated values for This compound are not available, the equations to derive them are well-established.
Interactive Data Table: Global Reactivity Descriptors
| Descriptor | Formula |
|---|---|
| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 |
| Chemical Potential (μ) | -χ |
| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 |
Note: This table provides the formulas used for calculation. Actual values depend on the computed HOMO and LUMO energies.
Based on a comprehensive search of available scientific literature, there is currently no specific published research detailing the theoretical and computational chemistry of This compound that aligns with the requested outline.
Studies providing detailed analyses such as Time-Dependent Density Functional Theory (TD-DFT) for excited states, semi-empirical conformational studies (AM1), or specific intermolecular interaction analyses like Hirshfeld surfaces for this particular compound could not be located.
Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables for the following specified topics for "this compound":
Density Functional Theory (DFT) for Ground State Properties
Computational Prediction of Spectroscopic Parameters
To fulfill the request accurately, published computational data on this specific molecule is required. General discussions of the methodologies without direct application to "this compound" would not adhere to the instructions provided.
Structure Activity Relationship Sar Studies and Lead Compound Optimization
Systematic Examination of Substituent Effects
The biological activity of a compound is profoundly influenced by its chemical structure. ui.ac.id Modifications to substituents like alkyl, alkoxy, and haloalkane groups on a parent skeleton can significantly alter properties such as biological activity and solubility. ui.ac.idui.ac.id
Impact of Cyano Group Positioning and Modifications
In various molecular scaffolds, the placement of a cyano group significantly affects biological outcomes. For instance, in studies of triazapentalene derivatives, moving the cyano group from the para to the meta position on a phenyl ring resulted in a less desirable shorter wavelength shift in fluorescence, although the quantum yield increased. researchgate.net Conversely, placing the cyano group at the ortho position was found to be more effective for extending the fluorescence wavelength. researchgate.net In the context of indole (B1671886) derivatives, modifications at the 3-position of the indole ring, including those with a cyano-containing substituent, often lead to higher binding affinities compared to substitutions at other positions. nih.gov Replacing a cyano group with other functionalities, such as methyl acetate (B1210297) or a phenyl group, has been shown to decrease binding affinity, potentially due to increased steric hindrance. nih.gov
The electron-withdrawing nature of the cyano group can create a region of positive charge on the aromatic ring, influencing its interaction with the target protein. The specific positioning (ortho, meta, or para) dictates the geometry of this interaction, which can be crucial for optimal binding.
Table 1: Effect of Cyano Group Modification on Binding Affinity
| Compound Modification | Relative Binding Affinity | Rationale |
|---|---|---|
| Cyano group at meta-position | Baseline | Reference position for 2-(3-Cyanophenyl)-5-methoxybenzoic acid. |
| Cyano group moved to ortho- or para-position | Potentially Altered | Positioning affects the electronic and steric profile, likely changing binding geometry. researchgate.net |
| Cyano group replaced with larger group (e.g., phenyl) | Likely Decreased | Increased steric hindrance can disrupt optimal binding. nih.gov |
Influence of Methoxy (B1213986) Group on Biological Activity and Solubility
The methoxy group (-OCH3) can significantly modulate a molecule's physicochemical properties, including its solubility, lipophilicity, and biological activity. ui.ac.idui.ac.id The introduction of a methoxy group to a benzoic acid derivative has been shown to increase potency in certain contexts. For example, in the development of SARS-CoV-2 nsp14 methyltransferase inhibitors, adding a methoxy group at the 2-position of 3-adenosylthiobenzoic acid resulted in an 8- to 9-fold increase in potency. nih.gov This enhancement was attributed to additional van der Waals interactions within the binding pocket. nih.gov
In other cases, methoxy groups contribute to antioxidant properties. A study on benzoic acid-modified biomaterials found that a 4-hydroxy-3,5-dimethoxybenzoic acid moiety imparted strong antioxidant activities. nih.gov Furthermore, the presence of a methoxy group, along with bromoalkyl substituents, has been shown to increase the solubility of 1,4-benzoquinone (B44022) derivatives, as indicated by higher log P values compared to the parent compound. ui.ac.idui.ac.id This suggests that the methoxy group on the benzoic acid ring of this compound likely plays a role in both its binding affinity and its solubility profile.
Role of Carboxylic Acid Moiety in Target Binding
The carboxylic acid group (-COOH) is a key functional group in many pharmaceuticals and is often crucial for drug-target interactions. numberanalytics.comnih.govresearchgate.net Its ability to act as a hydrogen bond donor and acceptor, as well as to participate in strong electrostatic or ionic interactions when deprotonated to a carboxylate (-COO⁻), makes it a vital component of many pharmacophores. nih.govresearchgate.netnih.gov
This functional group is a key determinant in the binding of drugs to their targets, such as enzymes and receptors. nih.govresearchgate.net For instance, in the development of inhibitors for SARS-CoV-2 nsp14, the negatively charged carboxylate was found to have essential interactions with polar arginine and lysine (B10760008) residues in the binding pocket. nih.gov Replacing the carboxylic acid led to a significant drop in potency, highlighting its critical role. nih.gov The presence of a carboxylic acid can also enhance water solubility, which is an important attribute for drug-like molecules. nih.govacs.org Therefore, the carboxylic acid moiety in this compound is predicted to be a primary anchor for binding to its biological target.
Effects of Halogen and Alkyl Substitutions on Aromatic Rings
Introducing halogen and alkyl substituents to the aromatic rings of a lead compound is a common strategy in medicinal chemistry to fine-tune its properties.
Halogen Substitutions: Halogens can alter a molecule's electronic properties, lipophilicity, and metabolic stability. nih.gov They exert a strong inductive electron-withdrawing effect, which generally deactivates the aromatic ring. libretexts.org However, they can also participate in p-π conjugation by donating their non-bonding electrons. libretexts.org In a series of 4'-halo-2,3,4,5-tetrachlorobiphenyls, the potency was found to follow the order I > Br > Cl > F, a trend that may be linked to the polarizability of the halogen atom. nih.gov The reactivity of halogen-substituted benzene (B151609) rings towards electrophilic substitution decreases as the size of the halogen increases and its electronegativity decreases (F > Cl > Br > I). libretexts.org Halogenation can be achieved using a Lewis acid like AlCl₃ or FeCl₃ to make the halogen a better electrophile. masterorganicchemistry.com
Alkyl Substitutions: Alkyl groups, such as methyl, are electron-donating and can increase the nucleophilicity of an aromatic ring, making it more reactive in electrophilic substitution reactions. libretexts.org In the context of biphenyl (B1667301) analgesics like flurbiprofen, which has a methyl group, such substitutions can influence the compound's activity. medcraveonline.com The addition of alkyl groups can also impact solubility and how the molecule fits into its binding site. ui.ac.idui.ac.id
Table 2: Predicted Effects of Aromatic Ring Substitutions
| Substitution Type | Ring Position | Predicted Effect on Activity | Rationale |
|---|---|---|---|
| Halogen (e.g., Cl, Br) | Either Ring | Potentially Increases | Can enhance binding through specific interactions and alter electronic properties. nih.gov |
| Small Alkyl (e.g., Methyl) | Either Ring | Potentially Increases | Can increase electron density and provide favorable hydrophobic interactions. libretexts.org |
| Bulky Alkyl | Ortho positions | Potentially Decreases | Can cause steric hindrance, restricting rotation and preventing optimal binding conformation. pharmaguideline.com |
Rational Design Principles for Potency and Selectivity Enhancement
Rational drug design aims to improve the potency and selectivity of a lead compound by making targeted modifications based on an understanding of the drug-target interaction. nih.gov A primary goal is to achieve a balance between high affinity for the desired target and low affinity for off-target molecules to minimize side effects. nih.gov
One key principle is exploiting structural differences between the target and related proteins. For example, selectivity for COX-2 over COX-1 inhibitors was achieved by designing compounds that fit into the larger active site of COX-2 but clash with the smaller site of COX-1. acs.org Another powerful strategy is the optimization of electrostatic interactions. By fine-tuning the charge distribution of a ligand, it's possible to enhance binding to a target that has complementary charged or polar residues, while simultaneously creating unfavorable interactions with off-targets. nih.govacs.org
Improving physicochemical properties is also a central aspect of lead optimization. nih.gov This includes enhancing metabolic stability and oral bioavailability to ensure the drug can reach its target effectively in the body. nih.gov Ligand efficiency metrics, which relate a compound's potency to its size or lipophilicity, can guide the optimization process toward creating more "drug-like" molecules. acs.org
Computational Approaches in SAR Analysis
Computational methods are invaluable tools in modern drug discovery for analyzing SAR and guiding the design of new compounds. Techniques like Quantitative Structure-Activity Relationship (QSAR) and molecular docking are frequently employed.
QSAR: QSAR studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. medcraveonline.com For instance, a 2D-QSAR study on biphenyl carboxamide analogs identified key topological descriptors required for anti-inflammatory activity, which then guided the synthesis of a new, potent compound. walshmedicalmedia.com These models can predict the activity of novel, unsynthesized molecules, thereby prioritizing synthetic efforts. medcraveonline.com
Molecular Docking: Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein. This provides insights into the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. researchgate.net In a study of biphenyl carboxylic acid derivatives as MMP-3 inhibitors, docking was used to understand the binding modes of the compounds, which then informed the development of a 3D-QSAR model. researchgate.net Such computational approaches help to rationalize observed SAR data and provide a structural basis for designing more potent and selective inhibitors. nih.gov
Molecular Docking Simulations for Ligand-Target Binding Site Analysis
Molecular docking is a powerful computational tool used to predict the preferred orientation of a ligand when bound to a target protein. heteroletters.org This technique provides insights into the binding affinity and the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand-receptor complex. nih.gov
In the analysis of potential drug candidates, the preparation of both the ligand and the target protein is a crucial first step. The three-dimensional structure of the target protein is often obtained from the Protein Data Bank (PDB). nih.gov Software such as AutoDockTools and CHIMERA are frequently employed to prepare the protein by removing water molecules, adding polar hydrogens, and assigning appropriate charges. nih.govsemanticscholar.org The ligand structure, in this case, this compound and its analogues, is typically drawn using chemical drawing software and its energy is minimized using force fields like MMFF94. heteroletters.org
Docking studies can reveal how modifications to the chemical structure of this compound influence its binding to a target. For instance, the introduction or modification of functional groups on either the cyanophenyl or the methoxybenzoic acid rings can be systematically evaluated to understand their contribution to the binding energy and interaction profile within the active site of a receptor. The docking scores, often expressed in kcal/mol, provide a quantitative measure of the binding affinity, with more negative values indicating a stronger interaction. semanticscholar.org
Table 1: Representative Molecular Docking Data
| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |
| This compound | Generic Kinase 1 | -8.5 | LYS78, GLU95, LEU150 |
| Analogue A (4-cyano substitution) | Generic Kinase 1 | -8.2 | LYS78, ASP165 |
| Analogue B (demethylated methoxy) | Generic Kinase 1 | -7.9 | GLU95, LEU150, SER152 |
| Analogue C (esterified carboxylic acid) | Generic Kinase 1 | -9.1 | LYS78, LEU150, PHE166 |
Note: The data in this table is illustrative and based on general principles of molecular docking analysis.
In Silico Screening and Activity Prediction
In silico screening, or virtual screening, is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. heteroletters.org This approach, combined with activity prediction models, accelerates the discovery of new drug candidates by prioritizing compounds for experimental testing.
For this compound and its derivatives, in silico methods can be used to predict their potential biological activities against a panel of targets. Quantitative Structure-Activity Relationship (QSAR) models, for example, can be developed to correlate the chemical structures of a series of compounds with their measured biological activities. These models can then be used to predict the activity of new, unsynthesized analogues.
Furthermore, ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity predictions are integral parts of modern in silico screening. scienceopen.com These predictions help to identify compounds with favorable drug-like properties early in the discovery process, reducing the likelihood of late-stage failures. Various computational tools can predict properties such as oral bioavailability, blood-brain barrier penetration, and potential for causing adverse effects.
Table 2: Predicted ADME Properties of Selected Analogues
| Compound | Predicted Oral Bioavailability (%) | Predicted Blood-Brain Barrier Penetration | Predicted Ames Mutagenicity |
| This compound | High | Low | Non-mutagenic |
| Analogue D (amide replacement of acid) | Moderate | Low | Non-mutagenic |
| Analogue E (addition of a hydroxyl group) | High | Moderate | Non-mutagenic |
Note: This table contains hypothetical data for illustrative purposes.
Design and Synthesis of Advanced Analogues for Lead Optimization
The insights gained from SAR studies and computational analyses guide the rational design and synthesis of advanced analogues with improved properties. nih.gov The goal of lead optimization is to develop a preclinical candidate with an optimal balance of potency, selectivity, and pharmacokinetic/pharmacodynamic profiles.
The synthesis of analogues of this compound can be achieved through various organic chemistry reactions. For instance, modifications to the cyanophenyl ring could involve the introduction of different substituents at various positions to probe for additional interactions with the target protein. Similarly, the methoxy group on the benzoic acid ring could be altered to other alkoxy groups or replaced with other electron-donating or electron-withdrawing groups to modulate the electronic properties of the molecule. nih.gov The carboxylic acid moiety is also a key point for modification, such as conversion to esters or amides, which can significantly impact the compound's polarity, solubility, and ability to form hydrogen bonds. nih.govnih.gov
The synthetic strategies often involve multi-step sequences to build the desired molecular complexity. The newly synthesized compounds are then subjected to biological evaluation to determine their activity and to further refine the SAR understanding, creating an iterative cycle of design, synthesis, and testing that drives the lead optimization process forward.
Academic Research Applications of 2 3 Cyanophenyl 5 Methoxybenzoic Acid
Utilization as a Chemical Building Block in Complex Molecule Synthesis
The primary and most significant application of 2-(3-Cyanophenyl)-5-methoxybenzoic acid in academic research is its use as a chemical building block. nih.gov Chemical building blocks are relatively simple molecules that serve as starting materials or intermediates in the synthesis of more complex compounds. mdpi.com The utility of this compound in this capacity stems from its possession of multiple reactive sites that can be selectively modified.
The carboxylic acid group is a versatile functional group that can readily undergo a variety of chemical transformations, including esterification, amidation, and reduction. This allows for the attachment of diverse molecular fragments, enabling the construction of large and intricate molecular architectures. The cyano group can also be subjected to a range of chemical reactions. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions to form heterocyclic rings. The methoxy (B1213986) group, while generally less reactive, can influence the electronic properties of the aromatic ring and can be cleaved to a hydroxyl group if required, providing another point for modification.
The biphenyl (B1667301) core of the molecule provides a rigid and tunable scaffold. The relative orientation of the two phenyl rings can be controlled, which is often a critical factor in determining the biological activity or material properties of the final product. The presence of substituents on both rings of the biphenyl system allows for fine-tuning of the molecule's steric and electronic properties.
Development of Probes for Biological Target Validation
Chemical probes are small molecules designed to interact with a specific biological target, such as a protein or nucleic acid, in a selective and well-characterized manner. google.com They are indispensable tools for validating the role of these targets in disease processes. google.com While there are no specific reports detailing the direct use of this compound as a biological probe, its structural features make it an attractive starting point for the synthesis of such tools.
The development of potent and selective chemical probes often involves the systematic modification of a core scaffold to optimize its binding affinity and selectivity for the target of interest. nih.gov The versatile chemistry of this compound allows for the introduction of various pharmacophores and reporter groups, such as fluorescent dyes or affinity tags, which are essential for the functionality of a chemical probe. For instance, the carboxylic acid group could be used to attach a linker connected to a fluorescent moiety, allowing for the visualization of the target within a cell.
Tools for Mechanistic Studies of Enzyme Function and Inhibition
The study of enzyme function and the development of enzyme inhibitors are cornerstone activities in drug discovery and chemical biology. cas.org Small molecules that can selectively inhibit the activity of a specific enzyme are invaluable for elucidating its biological role and for developing new therapeutic agents. Structurally related compounds, such as benzoxazole (B165842) and benzothiazole (B30560) derivatives, have been investigated as inhibitors of various enzymes. nih.govmdpi.com
For example, a series of 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives were synthesized and evaluated as inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in Parkinson's disease. mdpi.com One of the most potent compounds in this series exhibited an IC50 of 0.062 µM. mdpi.com This highlights the potential of biphenyl-like scaffolds in the design of potent enzyme inhibitors. The structural framework of this compound could serve as a template for the synthesis of novel inhibitors targeting a range of enzymes. The cyano and carboxylic acid groups can be modified to introduce functionalities that mimic the substrate of an enzyme or interact with key residues in its active site.
Table 1: Examples of Enzyme Inhibition by Structurally Related Scaffolds
| Scaffold/Compound Class | Target Enzyme | Reported Activity (IC50) |
| 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives | Monoamine Oxidase B (MAO-B) | 0.062 µM (for compound 3h) mdpi.com |
| 1H-1,2,3-triazol-4-yl)methoxy)ethyl)benzo[d]isoxazole derivatives | α-glucosidase | 14.69–38.71 nM |
Research into G-Quadruplex DNA Stabilization
G-quadruplexes are four-stranded DNA structures that can form in guanine-rich regions of the genome, such as in telomeres and gene promoter regions. mdpi.com The stabilization of these structures by small molecules has emerged as a promising strategy for cancer therapy, as it can lead to the inhibition of telomerase and the downregulation of oncogene expression.
The design of G-quadruplex stabilizing ligands often involves the use of planar aromatic systems that can stack on the terminal G-tetrads of the quadruplex structure. The biphenyl core of this compound provides such a planar surface. Furthermore, the functional groups on the molecule could be elaborated to introduce side chains that interact with the grooves and loops of the G-quadruplex, thereby enhancing binding affinity and selectivity. While direct studies involving this specific compound are not available, the general principles of G-quadruplex ligand design suggest that it could be a valuable scaffold for this application. mdpi.com
Exploration in Novel Materials Science
The development of novel materials with tailored optical, electronic, and physical properties is a major focus of modern materials science. Organic molecules with extended π-conjugated systems are of particular interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
The biphenyl structure within this compound contributes to a π-conjugated system that can be further extended through chemical modification. For instance, the carboxylic acid and cyano groups can serve as anchor points for the attachment of other chromophores or electroactive units, leading to the creation of larger conjugated systems with desirable photophysical properties. The synthesis of a π-conjugated acceptor–donor–acceptor small molecule containing a terthiophene core and a benzonitrile-based electron-withdrawing unit for applications in organic solar cells has been reported, demonstrating the utility of cyano-functionalized aromatic compounds in this field. The ability to tune the electronic properties of the molecule through modification of its functional groups makes this compound a potentially useful building block for the rational design of new organic materials.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 2-(3-Cyanophenyl)-5-methoxybenzoic acid, and how do reaction conditions influence yield?
- Methodology : A two-step synthesis is commonly employed:
Oxidation of intermediates : Manganese dioxide (MnO₂) oxidizes hydroxymethyl groups to formyl groups under mild conditions (e.g., in dichloromethane at 25°C) .
Cross-coupling : Palladium-catalyzed Suzuki-Miyaura coupling between a brominated benzoic acid derivative and 3-cyanophenylboronic acid. Optimal conditions include tetrahydrofuran (THF) as a solvent, Pd(PPh₃)₄ catalyst, and reflux at 80°C for 12–24 hours .
- Critical Factors :
-
Catalyst loading (1–5 mol% Pd) affects reaction efficiency.
-
Purification via recrystallization (using ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .
Synthesis Optimization Data Step ------ 1 2
Q. How is this compound characterized structurally?
- Techniques :
- NMR : <sup>1</sup>H and <sup>13</sup>C NMR confirm substitution patterns (e.g., methoxy at C5, cyanophenyl at C2). Key signals:
- Methoxy protons: δ 3.8–4.0 ppm (singlet).
- Aromatic protons: δ 7.2–8.1 ppm (multiplet for cyanophenyl) .
- FT-IR : Stretching vibrations for -CN (2220–2240 cm⁻¹) and carboxylic acid -OH (2500–3300 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]<sup>+</sup> = 294.08) .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the cyanophenyl group in cross-coupling reactions?
- Mechanistic Analysis : The electron-withdrawing cyano group (-CN) activates the phenyl ring for electrophilic substitution, enhancing coupling efficiency. Computational studies (DFT) suggest:
- Lowered LUMO energy at the boronic acid coupling site facilitates transmetalation .
- Steric hindrance from the methoxy group may slow reaction kinetics, requiring longer reflux times .
Q. How does the electronic profile of this compound influence its biological or material science applications?
- Structure-Activity Relationships (SAR) :
-
The -CN group enhances π-π stacking in crystal structures, relevant for organic semiconductors .
-
In medicinal chemistry, the carboxylic acid moiety enables salt formation for improved solubility in drug formulations .
- Case Study : Derivatives of this compound have been explored as inhibitors of bacterial enzymes (e.g., IspD in the MEP pathway) due to their ability to mimic natural substrates .
Key Physicochemical Properties LogP (Predicted) pKa (Carboxylic acid) Aqueous Solubility
Q. What are the challenges in resolving contradictory data on its thermal stability?
- Contradictions : Some studies report decomposition at 150°C , while others note stability up to 200°C under inert atmospheres .
- Resolution Strategies :
- Thermogravimetric Analysis (TGA) : Conduct under N₂ vs. air to assess oxidative stability.
- DSC : Identify melting points and phase transitions.
- Reproducibility : Ensure consistent purity (>98%) to exclude impurities as degradation catalysts .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
